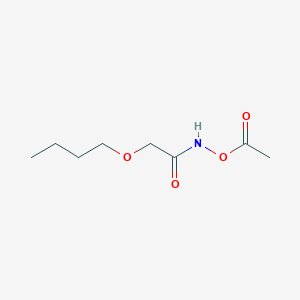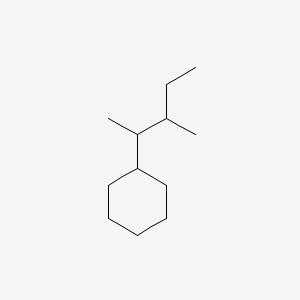![molecular formula C6H8O2 B13800412 Ethanone, 1-(1-oxaspiro[2.2]pent-2-yl)- CAS No. 80706-59-8](/img/structure/B13800412.png)
Ethanone, 1-(1-oxaspiro[2.2]pent-2-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, 1-(1-oxaspiro[22]pent-2-yl)- is a chemical compound with the molecular formula C7H10O2 It is known for its unique spirocyclic structure, which consists of a spiro[22]pentane ring system fused to an ethanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(1-oxaspiro[2.2]pent-2-yl)- typically involves the formation of the spirocyclic ring system followed by the introduction of the ethanone group. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic intermediate. This intermediate is then subjected to further reactions to introduce the ethanone group.
Industrial Production Methods
Industrial production of Ethanone, 1-(1-oxaspiro[2.2]pent-2-yl)- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and distillation to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethanone, 1-(1-oxaspiro[2.2]pent-2-yl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Ethanone, 1-(1-oxaspiro[2.2]pent-2-yl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Ethanone, 1-(1-oxaspiro[2.2]pent-2-yl)- involves its interaction with specific molecular targets and pathways. The spirocyclic structure may enable the compound to bind to certain enzymes or receptors, modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- Ethanone, 1-(1-oxaspiro[2.2]pent-3-yl)-
- Ethanone, 1-(1-oxaspiro[3.2]pent-2-yl)-
- Ethanone, 1-(1-oxaspiro[2.3]pent-2-yl)-
Uniqueness
Ethanone, 1-(1-oxaspiro[2.2]pent-2-yl)- is unique due to its specific spiro[2.2]pentane ring system, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications and research.
Propiedades
Número CAS |
80706-59-8 |
|---|---|
Fórmula molecular |
C6H8O2 |
Peso molecular |
112.13 g/mol |
Nombre IUPAC |
1-(1-oxaspiro[2.2]pentan-2-yl)ethanone |
InChI |
InChI=1S/C6H8O2/c1-4(7)5-6(8-5)2-3-6/h5H,2-3H2,1H3 |
Clave InChI |
WXHPDUCEGKOFRN-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1C2(O1)CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


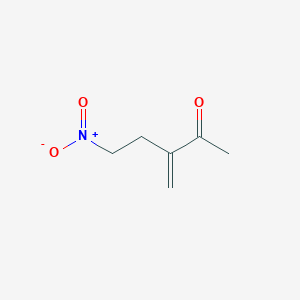
![4-nitrooxybutyl (3R,5R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B13800337.png)

![Acetamide,2-[(acetyloxy)imino]-2-cyano-](/img/structure/B13800340.png)

![2,2,2-trichloro-N-[6-[(2,2,2-trichloroacetyl)amino]hexyl]acetamide](/img/structure/B13800355.png)

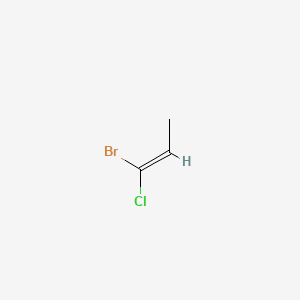
![N-[(4-Dimethylaminophenyl)methylideneamino]-3-[2-[[(4-dimethylaminophe nyl)methylideneamino]carbamoyl]ethylsulfanyl]propanamide](/img/structure/B13800382.png)

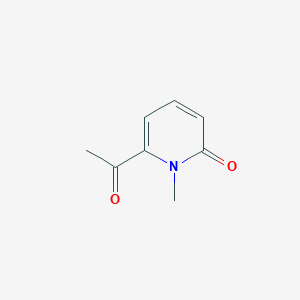
![2-(2-[(E)-2-(3-Ethyl-1,3-benzothiazol-3-ium-2-YL)ethenyl]-5-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-1-cyclopenten-1-YL)-1-oxo-1H-inden-3-olate](/img/structure/B13800396.png)
